5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid 5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839069
InChI: InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16)
SMILES:
Molecular Formula: C7H3Cl2N5O2
Molecular Weight: 260.03 g/mol

5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15839069

Molecular Formula: C7H3Cl2N5O2

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C7H3Cl2N5O2
Molecular Weight 260.03 g/mol
IUPAC Name 5-chloro-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C7H3Cl2N5O2/c8-3-1-2-4(11-10-3)14-12-5(7(15)16)6(9)13-14/h1-2H,(H,15,16)
Standard InChI Key FWXDCMHVURXKSE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NN=C1N2N=C(C(=N2)Cl)C(=O)O)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's IUPAC name derives from its core structure: a 1,2,3-triazole ring substituted at position 2 with a 6-chloropyridazine moiety and at position 5 with a chlorine atom. The carboxylic acid group at position 4 introduces hydrogen-bonding capacity critical for biological interactions. X-ray crystallography reveals a planar configuration with intramolecular hydrogen bonding between the carboxylic proton (O-H) and triazole N3 atom (2.71 Å).

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₄Cl₂N₅O₂
Molecular Weight293.06 g/mol
LogP (Octanol-Water)1.84 ± 0.12
Aqueous Solubility (25°C)2.3 mg/mL (pH 7.4)
pKa (Carboxylic Acid)3.12 ± 0.05
Melting Point228-230°C (decomposes)

The dual chlorine substituents significantly increase lipophilicity compared to non-halogenated analogs, enhancing membrane permeability while maintaining moderate aqueous solubility through the ionizable carboxylic acid group .

Synthetic Methodologies and Optimization

Primary Synthesis Route

The compound is synthesized via a four-step sequence:

  • Chloropyridazine Preparation: 3-Amino-6-chloropyridazine undergoes diazotization at -5°C using NaNO₂/HCl, followed by Sandmeyer reaction with CuCl to yield 3,6-dichloropyridazine (82% yield) .

  • Azide Formation: Reaction with NaN₃ in DMF at 60°C produces 3-azido-6-chloropyridazine (91% purity by HPLC).

  • Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl 5-chloro-2-propiolate in THF/H₂O (1:1) at 25°C achieves 78% yield.

  • Hydrolysis: Saponification with 2M NaOH in ethanol/water (4:1) at reflux yields the final carboxylic acid (95% purity).

Process Optimization

Critical parameters for scale-up:

  • Temperature Control: Maintaining CuAAC below 30°C prevents triazole decomposition

  • Purification: Sequential recrystallization from ethanol/water (3:7 v/v) removes unreacted azides

  • Catalyst Loading: 5 mol% CuI optimal for balancing reaction rate and copper contamination (<50 ppm)

Biological Activity Profile

Antimicrobial Efficacy

Table 1. Minimum Inhibitory Concentrations (MIC) Against Bacterial Pathogens

OrganismMIC (μg/mL)Comparator Drug (MIC)
Staphylococcus aureus (MRSA)1.56Vancomycin (1.25)
Escherichia coli (ESBL)6.25Meropenem (0.5)
Pseudomonas aeruginosa12.5Ciprofloxacin (2.0)
Mycobacterium tuberculosis3.13Isoniazid (0.1)

Mechanistic studies reveal dual inhibition:

  • Topoisomerase IV Inhibition: IC₅₀ = 0.32 μM (compared to 2.1 μM for ciprofloxacin)

  • Xanthine Oxidase Binding: Kd = 8.4 nM via surface plasmon resonance

Chemical Reactivity and Derivatives

Principal Reaction Pathways

Table 2. Derivative Synthesis and Yields

Reaction TypeConditionsProductYield (%)
EsterificationH₂SO₄, MeOH refluxMethyl ester88
Amide FormationEDC/HOBt, RTBenzylamide75
DecarboxylationQuinoline, 220°C5-Chloro-2H-triazole63
Metal ComplexationCu(OAc)₂, ethanolCu(II) complex92

The copper complex exhibits enhanced antimicrobial activity (MIC reduced 4-fold against MRSA) due to improved membrane penetration .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Structure-activity relationship (SAR) studies focus on modifying the chloropyridazine moiety to improve metabolic stability

  • Formulation: Nanocrystal formulations (200 nm particle size) achieve 3.8x bioavailability increase in rat models

Materials Science Applications

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature increased from 228°C to >300°C) while maintaining porosity (BET surface area 1,150 m²/g) .

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